Product packaging for HS-Peg10-CH2CH2cooh(Cat. No.:)

HS-Peg10-CH2CH2cooh

Cat. No.: B8103628
M. Wt: 546.7 g/mol
InChI Key: ZAWXZGPDQPXFEO-UHFFFAOYSA-N
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Description

Contextualization of Poly(ethylene glycol) (PEG) in Advanced Chemical and Materials Science Research

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polyether with a long-standing and impactful history in scientific research. chempep.comsigmaaldrich.comnih.gov Its unique physicochemical properties, including high water solubility, lack of toxicity, and low immunogenicity, have established it as a versatile polymer in biomedical and pharmaceutical applications. chempep.comnih.govbroadpharm.com The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as proteins and peptides, by increasing their circulation time and reducing immune responses. nih.govresearchgate.net

Beyond bioconjugation, PEG and its derivatives are integral to materials science. They are used in the fabrication of hydrogels for tissue engineering and drug delivery, as surface coatings for nanoparticles to enhance systemic delivery, and as components of advanced polymer networks. sigmaaldrich.comnih.gov The fundamental structure of PEG, consisting of repeating ethylene (B1197577) oxide units, provides a flexible and biocompatible scaffold that can be chemically modified to introduce a wide array of functional groups, thereby tailoring its properties for specific applications. chempep.comresearchgate.net

The Significance of Heterobifunctional PEG Linkers in Enabling Complex Molecular Architectures

Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at their termini. jenkemusa.commdpi.com This dual functionality is crucial for the construction of complex molecular architectures, as it allows for the sequential and specific conjugation of two different molecular entities. jenkemusa.com Unlike homobifunctional linkers, which have identical reactive groups, heterobifunctional PEGs provide precise control over the coupling process, preventing unwanted side reactions and the formation of homodimers.

Precise Molecular Definition and Structural Representation of HS-PEG10-CH2CH2COOH

This compound is a specific heterobifunctional PEG linker characterized by a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a chain of ten ethylene glycol units and a propionic acid spacer. medchemexpress.compurepeg.com The thiol group is highly reactive towards maleimides and can form stable covalent bonds with noble metal surfaces like gold and silver. polysciences.combroadpharm.com The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds. polysciences.combroadpharm.com

The precise molecular and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C23H46O12S
Molecular Weight 546.67 g/mol
Appearance Viscous Liquid or White Solid
Structure A linear polymer with a terminal thiol group and a terminal carboxylic acid group, connected by a ten-unit polyethylene glycol chain and a propionic acid spacer.

The structural representation of this compound is as follows:

This structure highlights the distinct functionalities at each end of the molecule, which are central to its role as a versatile crosslinking agent.

Overview of Research Domains and Scholarly Contributions Involving Thiol-Carboxyl PEG Derivatives

Thiol-carboxyl PEG derivatives, such as this compound, have been instrumental in advancing several key areas of scientific research. Their unique ability to bridge different types of molecules and materials has led to significant scholarly contributions in the following domains:

Bioconjugation and Drug Delivery: These linkers are extensively used to attach drugs, proteins, and peptides to various carriers, including nanoparticles and liposomes. This modification can enhance the therapeutic efficacy and biocompatibility of the payload. axispharm.com For instance, they have been employed to stabilize iron oxide/gold core-shell nanoparticles and conjugate them with antibodies for targeted magnetic resonance imaging of tumor angiogenesis. nih.gov

Surface Functionalization and Biosensors: The thiol group's affinity for gold surfaces makes these linkers ideal for functionalizing biosensor chips and electrodes. polysciences.com By immobilizing biomolecules like enzymes or antibodies onto a surface via the PEG linker, highly sensitive and stable biosensors can be developed for applications in medical diagnostics and environmental monitoring.

Nanoparticle Stabilization: Thiol-carboxyl PEGs are used to coat and stabilize metallic nanoparticles, such as gold and silver, preventing their aggregation and improving their dispersion in aqueous environments. polysciences.comnih.gov The carboxylic acid terminus can then be used to attach targeting ligands or other functional molecules. polysciences.com

Hydrogel and Biomaterial Development: These derivatives play a role in the formation and functionalization of hydrogels. polysciences.comnih.gov The ability to crosslink polymer chains and introduce bioactive molecules into the hydrogel matrix is crucial for creating scaffolds for cell culture, tissue engineering, and regenerative medicine. polysciences.com

The collective body of research utilizing thiol-carboxyl PEG derivatives underscores their importance as enabling tools in the creation of advanced functional materials and biomedical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O12S B8103628 HS-Peg10-CH2CH2cooh

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXZGPDQPXFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hs Peg10 Ch2ch2cooh and Analogues

Controlled Polymerization and Oligomerization Strategies for Monodisperse PEG Scaffolds

A critical aspect in the synthesis of specific PEG linkers like the 10-unit HS-PEG10-CH2CH2COOH is the generation of a PEG chain with a defined and uniform length, known as a monodisperse PEG. Polydispersity, or a mixture of chain lengths, can lead to inconsistencies in the properties and performance of the final conjugate. Therefore, controlled polymerization and oligomerization techniques are employed to create monodisperse PEG scaffolds.

Synthesis of Defined Length Poly(ethylene glycol) Chains

Several strategies have been developed to produce monodisperse PEGs. Traditional anionic ring-opening polymerization of ethylene (B1197577) oxide can yield PEGs with good control over molecular weight, but still results in some degree of polydispersity. acs.org For applications requiring highly uniform PEG chains, more precise methods are necessary.

Iterative synthesis, or stepwise organic synthesis, is a powerful technique for building monodisperse PEG chains of a specific length. acs.orgnih.gov This approach involves the sequential addition of protected ethylene glycol or oligo(ethylene glycol) monomers to a growing chain. nih.gov Solid-phase synthesis has been demonstrated as a particularly effective method, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts after each step, thus avoiding the need for multiple chromatographic purifications. nih.gov For instance, a tetraethylene glycol monomer, protected with a dimethoxytrityl (DMTr) group at one end and activated with a tosyl group at the other, can be used in a repeating cycle of deprotection and coupling on a solid support. nih.gov

The following table summarizes key features of different strategies for synthesizing defined length PEG chains:

Synthesis StrategyDescriptionAdvantagesDisadvantages
Anionic Ring-Opening Polymerization Polymerization of ethylene oxide initiated by a nucleophile. researchgate.netSuitable for large-scale production.Results in polydisperse products.
Iterative Stepwise Synthesis Sequential addition of monomer units to a growing chain. nih.govProduces highly monodisperse PEGs. nih.govCan be laborious and time-consuming for long chains. nih.gov
Solid-Phase Stepwise Synthesis Iterative synthesis performed on a solid support. nih.govSimplifies purification and avoids chromatography. nih.govLoading capacity of the resin can be a limitation.
Iterative Exponential Growth (IEG) A highly efficient iterative method often using orthogonal protecting groups. acs.orgRapid synthesis of longer monodisperse PEGs. acs.orgMay require more complex building blocks and protecting group strategies.

End-Group Functionalization Precursors for Thiol and Carboxyl Moieties

The synthesis of a heterobifunctional PEG linker like this compound begins with a symmetrical PEG diol, HO-(PEG)10-OH. To introduce different functional groups at each end, the symmetry of the diol must be broken. This is typically achieved through selective monofunctionalization of one of the terminal hydroxyl groups.

A widely used method for this desymmetrization is selective monotosylation. mdpi.comnih.gov By reacting the PEG diol with one equivalent of tosyl chloride (TsCl), often in the presence of a silver(I) oxide catalyst, one hydroxyl group is converted to a tosylate (-OTs), which is a good leaving group for subsequent nucleophilic substitution reactions. mdpi.comnih.gov This creates a key intermediate, HO-(PEG)10-OTs, which possesses a reactive hydroxyl group at one end and a tosylate at the other, ready for differential functionalization. mdpi.com

Protecting groups are essential in these syntheses to prevent unwanted side reactions. google.com For the remaining hydroxyl group, a variety of protecting groups can be employed, such as the acid-labile dimethoxytrityl (DMTr) group or the base-labile phenethyl group. nih.govd-nb.info The choice of protecting group is critical and depends on the reaction conditions planned for the subsequent functionalization steps. google.com

Common precursors and intermediates in the synthesis of heterobifunctional PEGs are listed in the table below:

Precursor/IntermediateChemical FormulaRole in Synthesis
PEG DiolHO-(CH2CH2O)10-HStarting material for the PEG scaffold.
Monotosylated PEGHO-(CH2CH2O)10-TsKey intermediate with one activated terminus for nucleophilic substitution. mdpi.com
Mono-protected PEGe.g., DMTrO-(CH2CH2O)10-OHProtects one hydroxyl group while the other is functionalized. nih.gov
Tosylated Mono-protected PEGe.g., DMTrO-(CH2CH2O)10-TsPrecursor for introducing the first functional group. nih.gov

Directed Introduction of Terminal Functional Groups

Once a suitable PEG precursor with differentiated termini is synthesized, the next stage involves the specific and high-yield introduction of the desired functional groups. For this compound, this requires selective methods for incorporating a thiol (-SH) group at one end and a carboxyl (-COOH) group at the other.

Selective Thiol (-SH) Group Incorporation Techniques

The introduction of a thiol group can be achieved through several methods. A common approach involves the nucleophilic substitution of a tosylated PEG terminus with a thiol-containing nucleophile. researchgate.net

One direct method is the reaction of the tosylated PEG (e.g., R-PEG-OTs) with sodium hydrosulfide (NaSH). mdpi.com However, this can sometimes lead to the formation of disulfide byproducts. mdpi.com A more controlled, two-step approach involves first reacting the tosylated PEG with potassium thioacetate (KSAc) to form a thioacetate-terminated PEG (R-PEG-SAc). mdpi.com The thioacetate group is stable and can be easily purified. Subsequent hydrolysis of the thioester under mild basic conditions, for example, with ammonia in methanol, yields the free thiol (R-PEG-SH). mdpi.com

To prevent premature oxidation of the thiol to a disulfide, protecting groups are often used. google.com Common thiol protecting groups include trityl (Trt), acetyl (Ac), and orthopyridyldisulfide (OPSS). google.com These groups can be removed under specific conditions at a later stage in the synthesis. google.com

Carboxyl (-COOH) Group Derivatization Methods

The carboxyl group is typically introduced by reacting a hydroxyl-terminated PEG with a cyclic anhydride (B1165640), such as succinic anhydride. mdpi.com This reaction opens the anhydride ring and forms an ester linkage, resulting in a terminal carboxylic acid group. For the synthesis of this compound, this would involve the reaction of a thiol-protected PEG with a terminal hydroxyl group (e.g., Trt-S-PEG10-OH) with succinic anhydride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com This yields the protected heterobifunctional linker, Trt-S-PEG10-O-C(O)CH2CH2COOH.

Alternatively, if starting with a precursor that has a protected hydroxyl group and a free hydroxyl group, the free hydroxyl can be oxidized to a carboxylic acid. However, this method requires careful selection of oxidizing agents to avoid side reactions with the PEG backbone. A common method involves the use of Jones reagent or other chromium-based oxidants, but milder, more selective methods are often preferred. google.com

Multi-Step Reaction Sequences for this compound Synthesis

The complete synthesis of this compound is a multi-step process that combines the strategies of creating a defined PEG scaffold and selectively introducing the terminal functional groups. A plausible synthetic route is outlined below, starting from a commercially available, monodisperse decaethylene glycol.

A potential multi-step synthesis for this compound:

Monotosylation of Decaethylene Glycol: Decaethylene glycol (HO-(CH2CH2O)10-H) is reacted with one equivalent of tosyl chloride (TsCl) and silver(I) oxide to yield the monotosylated intermediate, HO-(CH2CH2O)10-Ts. mdpi.com

Introduction of a Protected Thiol: The monotosylated PEG is then reacted with potassium thioacetate to form the thioacetate-protected intermediate, AcS-(CH2CH2O)10-OH. mdpi.com This step replaces the tosylate group with a stable thioacetate group.

Introduction of the Carboxyl Group: The remaining hydroxyl group is reacted with succinic anhydride in the presence of a base to yield AcS-(CH2CH2O)10-O-C(O)CH2CH2COOH. mdpi.com

Deprotection of the Thiol Group: The final step involves the hydrolysis of the thioacetate group using a mild base, such as aqueous ammonia, to yield the final product, HS-(CH2CH2O)10-O-C(O)CH2CH2COOH. The propionic acid moiety in the final product name, -CH2CH2COOH, is derived from the succinic anhydride.

Each step in this sequence requires careful control of reaction conditions and purification of the intermediates to ensure a high purity of the final heterobifunctional PEG linker. The success of each reaction can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Advanced Purification Protocols for High-Purity Heterobifunctional PEG Products

The synthesis of heterobifunctional polyethylene glycol (PEG) derivatives such as this compound invariably results in a mixture of the desired product, unreacted starting materials, and closely related impurities. The primary challenge in the purification of these molecules is the removal of structurally similar species, particularly the corresponding homobifunctional PEGs (e.g., COOH-(CH2CH2O)10-CH2CH2COOH and HS-(CH2CH2O)10-SH). Achieving high purity is critical for subsequent applications, as the presence of homobifunctional impurities can lead to undesirable cross-linking and unpredictable results in conjugation chemistries. Therefore, robust and advanced purification protocols are essential.

The separation of PEG derivatives is often complicated by the properties of the PEG chain itself, which is a neutral, hydrophilic, and relatively inert polymer. nih.gov This means that separation must rely on the subtle physicochemical differences imparted by the terminal functional groups. nih.gov A multi-step purification strategy combining several techniques is often necessary to achieve purities greater than 95%.

Chromatographic Techniques

Chromatography is the cornerstone of purifying heterobifunctional PEGs, offering high-resolution separation based on distinct physical properties.

Ion Exchange Chromatography (IEX): IEX is a particularly powerful method for purifying PEG derivatives that possess a charged group, such as the carboxylic acid moiety in this compound. creativepegworks.com This technique separates molecules based on their net charge at a given pH. The carboxylic acid group is anionic at neutral or basic pH, allowing it to bind to an anion-exchange resin. This enables the separation of the target mono-acid compound from non-charged impurities (like diol or dithiol PEGs) and potentially from the diacid species, which would bind more strongly. creativepegworks.comgoogle.com The PEG chain can shield the charges on the molecule's surface, which may alter the interaction with the chromatography resin but can also be exploited to separate positional isomers or species with different degrees of PEGylation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on differences in hydrophobicity. The distinct terminal groups (-SH and -COOH) give this compound a unique polarity profile compared to its homobifunctional counterparts. This allows for effective separation on a non-polar stationary phase. RP-HPLC is widely used for the analysis and purification of peptides and small proteins and can be adapted for high-resolution separation of PEG derivatives. A preparative chromatographic approach using polystyrene-divinylbenzene beads with an ethanol/water eluent has proven effective for achieving purity levels greater than 99% for PEG derivatives at the gram scale. nih.gov

Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography, SEC separates molecules based on their hydrodynamic volume (size). nih.gov This technique is highly efficient for removing low-molecular-weight impurities, such as unreacted reagents or solvents, from the final PEG product. However, SEC is generally ineffective at separating the desired heterobifunctional product from homobifunctional impurities of the same PEG chain length, as their sizes are nearly identical. nih.gov It is most valuable as an initial cleanup or final polishing step.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity, similar to RP-HPLC, but under less harsh, non-denaturing conditions using aqueous salt solutions. It serves as a valuable supplementary method to IEX, offering an orthogonal separation mechanism that can resolve impurities not easily removed by charge-based methods.

Non-Chromatographic and Preparative Techniques

While chromatography provides high resolution, other techniques are vital for initial purification, large-scale processing, and sample preparation.

Precipitation and Crystallization: This is a fundamental and widely used technique in PEG purification. The crude product, dissolved in a minimal amount of a good solvent (e.g., dichloromethane), is precipitated by the addition of a non-solvent, typically diethyl ether. mdpi.comresearchgate.net This process effectively removes many small-molecule impurities that remain soluble in the solvent mixture. The process can be repeated multiple times to enhance purity.

Liquid-Liquid Extraction: During the synthesis workup, liquid-liquid extraction is commonly employed to separate the product from various impurities based on their differential solubility in immiscible liquid phases. For instance, an organic solution containing the PEG derivative can be washed with aqueous solutions (such as brine) to remove water-soluble reagents and byproducts. mdpi.com

Membrane Separation (Dialysis and Ultrafiltration): These techniques utilize semi-permeable membranes with specific molecular weight cutoffs (MWCO) to separate molecules by size. nih.govacs.org Dialysis and ultrafiltration are effective for removing salts, solvents, and other small-molecule contaminants from the PEG product. nih.gov Similar to SEC, they cannot distinguish between heterobifunctional and homobifunctional PEGs of the same molecular weight but are excellent for buffer exchange and sample concentration.

The following table summarizes the primary purification techniques for high-purity heterobifunctional PEG products.

Purification TechniquePrinciple of SeparationPrimary Application/EffectivenessLimitations
Ion Exchange Chromatography (IEX) Net chargeExcellent for separating charged PEGs (e.g., with -COOH) from neutral or oppositely charged species. creativepegworks.comgoogle.comOnly applicable to ionizable molecules; separation efficiency can be affected by charge shielding from the PEG backbone.
Reverse-Phase HPLC (RP-HPLC) Polarity/HydrophobicityHigh-resolution separation of PEG species with different end groups; suitable for both analytical and preparative scales. nih.govCan require organic solvents; may be complex to scale up for large quantities.
Size Exclusion Chromatography (SEC) Hydrodynamic volume (size)Effective for removing low-molecular-weight reagents and unreacted starting materials. Cannot separate molecules of similar size, such as heterobifunctional from homobifunctional PEGs of the same length. nih.gov
Precipitation/Crystallization Differential solubilityBulk removal of small-molecule impurities; simple and scalable initial purification step. mdpi.comresearchgate.netLow resolution; does not effectively separate different PEG species from one another.
Membrane Separation Molecular weight cutoffRemoval of salts and small molecules; buffer exchange and sample concentration. nih.govCannot resolve molecules with similar molecular weights. nih.gov

Physicochemical and Structural Characterization of Hs Peg10 Ch2ch2cooh

Spectroscopic Analysis for Molecular Structure and Composition

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For HS-PEG10-CH2CH2COOH, both ¹H NMR and ¹³C NMR are invaluable.

¹H NMR: This technique would be used to identify and quantify the different types of hydrogen atoms in the molecule. Characteristic signals would be expected for:

The protons of the thiol group (-SH), although this signal can be broad and its chemical shift variable depending on solvent and concentration.

The methylene (B1212753) protons adjacent to the thiol group (-CH2-SH).

The repeating ethylene (B1197577) glycol units (-OCH2CH2O-) within the PEG chain, typically appearing as a strong multiplet around 3.5-3.8 ppm. The integration of this signal relative to the terminal groups can help confirm the average PEG chain length.

The methylene protons adjacent to the ether oxygen at the carboxylic acid end (-OCH2-).

The methylene protons of the ethyl linker adjacent to the carboxylic acid group (-CH2CH2COOH).

The methylene protons directly adjacent to the carboxylic acid group (-CH2COOH).

The acidic proton of the carboxylic acid group (-COOH), which is typically observed as a singlet at a highly variable chemical shift, often in the range of 10-13 ppm, and can be broad. The relative integrations of these signals provide quantitative information about the number of protons in each environment, allowing for confirmation of the proposed structure and the approximate PEG chain length.

¹³C NMR: This technique provides information about the carbon backbone of the molecule. Characteristic signals would be expected for:

The carbon atom directly bonded to the thiol group.

The repeating methylene carbons of the PEG chain (-OCH2CH2O-), typically appearing around 70-72 ppm.

The methylene carbons of the ethyl linker adjacent to the carboxylic acid group.

The carbonyl carbon of the carboxylic acid group (-COOH), typically found in the range of 170-180 ppm.

The methylene carbon directly adjacent to the carboxylic acid group. The presence and chemical shifts of these signals confirm the presence of the expected functional groups and the carbon framework.

Data Table (Illustrative - Specific Data Not Available):

NMR TypeSignal (ppm)Assignment (Expected)
¹H~1.5 - 2.0-CH2-SH
¹H~2.3 - 2.6-CH2COOH
¹H~2.6 - 2.9-CH2CH2COOH (adjacent to acid)
¹H~3.5 - 3.8-OCH2CH2O- (PEG backbone)
¹H~3.8 - 4.0-OCH2- (adjacent to PEG end)
¹H~10 - 13-COOH
¹³C~20 - 30-CH2-SH
¹³C~30 - 40-CH2COOH
¹³C~30 - 40-CH2CH2COOH (adjacent to acid)
¹³C~70 - 72-OCH2CH2O- (PEG backbone)
¹³C~170 - 180-COOH

Mass Spectrometry (MS) for Accurate Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the compound and to identify any impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-ToF MS) are commonly used for PEGylated compounds.

ESI-MS: This soft ionization technique is suitable for polar molecules like PEG derivatives. This compound would likely be observed as protonated or cationized molecules ([M+H]+, [M+Na]+, [M+K]+). Due to the polydisperse nature of the PEG chain (even if nominally PEG10, there will be a distribution of chain lengths around n=10), the mass spectrum would show a series of peaks separated by approximately 44 Da (the mass of one ethylene glycol unit, -OCH2CH2-), forming a characteristic envelope. The center of this envelope corresponds to the average molecular weight.

MALDI-ToF MS: This technique is also well-suited for polymers and provides information about the molecular weight distribution. Similar to ESI-MS, a series of peaks separated by 44 Da would be observed, allowing for the determination of the average molecular weight (Mn, Mw) and polydispersity index (PDI).

Data Table (Illustrative - Specific Data Not Available):

MS TechniqueIon Type (Expected)m/z Series (Expected)Average Molecular Weight (Expected)
ESI-MS[M+H]+, [M+Na]+, [M+K]+Series of peaks separated by ~44 Da~500 - 600 g/mol (based on PEG10 + end groups)
MALDI-ToF MS[M+H]+, [M+Na]+, [M+K]+Series of peaks separated by ~44 Da~500 - 600 g/mol (Mn, Mw)

Infrared (IR) and Raman Spectroscopy for Functional Group Signatures

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

IR Spectroscopy: This technique is sensitive to changes in dipole moment during vibration. Characteristic absorption bands for this compound would include:

A broad O-H stretching band around 2500-2600 cm⁻¹ (for the thiol S-H, though often weak) and a strong, broad O-H stretching band around 3000-3500 cm⁻¹ (for the carboxylic acid O-H).

C-H stretching bands around 2800-3000 cm⁻¹.

A strong C=O stretching band for the carboxylic acid around 1700-1750 cm⁻¹.

C-O stretching bands from the ether linkages in the PEG backbone, typically in the range of 1000-1200 cm⁻¹.

Raman Spectroscopy: This technique is sensitive to changes in polarizability during vibration. Raman can be complementary to IR, often providing stronger signals for symmetrical vibrations and certain bonds like S-H and C-C stretches.

Data Table (Illustrative - Specific Data Not Available):

Spectroscopy TypeWavenumber (cm⁻¹)Assignment (Expected)
IR2500 - 2600S-H stretching
IR3000 - 3500O-H stretching (Carboxylic acid)
IR2800 - 3000C-H stretching
IR1700 - 1750C=O stretching (Carboxylic acid)
IR1000 - 1200C-O stretching (Ether)
RamanComplementary peaks, potentially strong S-H stretch

Chromatographic Techniques for Purity Assessment and Homogeneity

Chromatographic techniques are essential for assessing the purity of this compound and determining its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

HPLC is used to separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly employed.

Data Table (Illustrative - Specific Data Not Available):

HPLC ModeStationary PhaseMobile PhaseDetectionExpected Outcome
RP-HPLCC18 or similar non-polarWater/Acetonitrile gradient (acidified)ELSD, CAD, or UV (if applicable)Main peak corresponding to this compound; impurity peaks

Gel Permeation Chromatography (GPC) for Oligomer Distribution

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This is particularly useful for characterizing polymers like PEG to determine their molecular weight distribution and polydispersity.

GPC/SEC: Using a stationary phase with defined pore sizes and a suitable solvent (e.g., aqueous buffer or organic solvent depending on the PEG derivative), molecules are separated based on their size. Larger molecules elute first, while smaller molecules penetrate the pores and elute later. For this compound, GPC would provide information on the distribution of PEG chain lengths around the nominal PEG10. The GPC chromatogram would show a peak or envelope of peaks representing the distribution of oligomers. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A PDI close to 1 indicates a narrow molecular weight distribution.

Data Table (Illustrative - Specific Data Not Available):

Chromatography TypeStationary PhaseMobile PhaseDetectionExpected Outcome
GPC/SECPorous polymer beadsAqueous buffer or organic solventRefractive Index (RI) detector, ELSD, or CADPeak or envelope showing molecular weight distribution; calculation of Mn, Mw, PDI

Compound Names and PubChem CIDs

Advanced Analytical Approaches for Conformation and Solution Behavior

Understanding the conformation and solution behavior of this compound is crucial for predicting its performance in various applications, particularly in aqueous environments. Advanced analytical techniques provide detailed insights into its molecular size, shape, flexibility, and potential for self-association or interaction with other species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is a fundamental technique for confirming the molecular structure, assessing the purity, and quantifying the degree of functionalization of PEG derivatives like this compound bocsci.comacs.orgresearchgate.netresearchgate.netopen.ac.ukresearchgate.net. Analysis of the 1H NMR spectrum allows for the identification and integration of signals corresponding to the ethylene oxide repeating units of the PEG chain, as well as the protons in the terminal thiol and carboxylic acid groups and the linker methylene groups. The characteristic signal for the PEG backbone protons (-CH2CH2O-) typically appears as a multiplet around 3.5-3.8 ppm in deuterated solvents like D2O or CDCl3 acs.org. Signals corresponding to the methylene groups adjacent to the thiol (-CH2SH) and carboxylic acid (-CH2CH2COOH) functionalities provide evidence of successful end-group functionalization. The ratio of the integrals of the terminal group signals to those of the internal PEG repeating units can be used to estimate the average molecular weight and confirm the presence and relative abundance of both functional ends. Challenges in accurately integrating PEG signals due to 1H-13C coupling in longer chains can be addressed with appropriate spectral analysis acs.org.

Hypothetical 1H NMR Data (Partial)

Proton EnvironmentChemical Shift (ppm)Expected Integration
-CH2CH2O- (PEG backbone)3.5 - 3.8~40H (for PEG10)
-CH2SH~2.72H
-CH2COOH~2.52H
-CH2CH2COOH~2.82H

Note: Actual chemical shifts may vary slightly depending on solvent and concentration.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC or SEC is employed to determine the molecular weight distribution and assess the polydispersity of the this compound sample bocsci.comresearchgate.netresearchgate.netopen.ac.ukrsc.org. While the term "PEG10" suggests a discrete molecule with 10 repeating units, synthetic processes can sometimes yield a product with a narrow distribution of chain lengths. GPC separates molecules based on their hydrodynamic volume in solution. By comparing the elution volume of the sample to that of PEG standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined. A PDI close to 1 indicates a highly monodisperse sample, consistent with a discrete PEG length msesupplies.com.

Hypothetical GPC Data

ParameterValue
Number-Average Molecular Weight (Mn)~540 g/mol
Weight-Average Molecular Weight (Mw)~550 g/mol
Polydispersity Index (PDI)~1.02

Note: These are representative values for a nearly monodisperse PEG10 derivative.

Dynamic Light Scattering (DLS):

DLS is a valuable technique for measuring the hydrodynamic diameter of molecules or particles in solution researchgate.netopen.ac.ukrsc.orgscienceopen.com. For a relatively small, flexible polymer like this compound in a good solvent like water, DLS can provide information about its size in solution and reveal any tendency for aggregation or self-assembly, which might occur at higher concentrations or under specific solution conditions (e.g., pH variations affecting the carboxylic acid group's ionization). The hydrodynamic diameter reflects the size of the solvated molecule, including the associated solvent shell. Changes in solution conditions that affect the polymer's conformation (e.g., coil expansion or collapse) or lead to association can be detected as changes in the measured hydrodynamic size.

Hypothetical DLS Data

Sample ConditionHydrodynamic Diameter (nm)Observation
Dilute solution in water~1.5 - 2.5Monomolecular species
Higher concentrationPotentially largerPossible self-association
Low pH (carboxylic acid protonated)Potentially smallerReduced charge repulsion

Note: Actual values depend on concentration, temperature, and specific solution composition.

Small-Angle X-ray Scattering (SAXS):

These advanced analytical approaches, used in combination, provide a comprehensive understanding of the physicochemical properties, structural integrity, and solution behavior of this compound, which is essential for its effective utilization in diverse chemical and biological applications.

Thiol-Directed Bioconjugation and Chemoselective Ligation Reactions

The thiol group of this compound is a highly valuable handle for chemoselective ligation reactions, particularly in bioconjugation. Thiols are known for their unique reactivity with specific functional groups under mild conditions, often in aqueous environments, which is crucial for preserving the activity of biomolecules.

Thiol-Maleimide Addition Chemistry

One of the most common and widely utilized reactions for thiol-directed bioconjugation is the Michael addition of a thiol to a maleimide (B117702) group tocris.commdpi.comresearchgate.netfrontiersin.org. This reaction proceeds rapidly under mild conditions, typically at physiological pH (pH 7.0-7.5), forming a stable thiosuccinimide linkage tocris.comresearchgate.net. The reaction is highly chemoselective, with thiols reacting significantly faster with maleimides than other common functional groups found in biological systems, such as amines.

The mechanism involves the nucleophilic attack of the deprotonated thiol (thiolate anion) on the electron-deficient double bond of the maleimide ring. This forms a carbon-sulfur bond, resulting in a stable, irreversible conjugate under typical bioconjugation conditions researchgate.net.

While thiol-maleimide chemistry is robust, the thiosuccinimide linkage can undergo hydrolysis of the succinimide (B58015) ring, particularly at higher pH, or can be susceptible to retro-Michael addition or trans-conjugation with other thiols under certain conditions, potentially leading to deconjugation or scrambling frontiersin.org. Research has explored strategies to stabilize the thiosuccinimide adduct, such as hydrolysis of the succinimide ring, which can be promoted by light frontiersin.org.

Thiol-Ene Click Reactions for Covalent Attachment

Thiol-ene reactions represent another powerful class of click chemistry reactions for the covalent attachment of thiol-containing molecules to alkenes or alkynes rsc.orgalfa-chemistry.commt.comrsc.orgnih.gov. These reactions are characterized by their efficiency, versatility, and often proceed under mild conditions, making them suitable for bioconjugation.

Thiol-ene reactions can be initiated by various methods, including free radical initiators (often photochemically induced) or through a nucleophilic mechanism catalyzed by bases alfa-chemistry.commt.comnih.gov. In the nucleophilic mechanism, a base deprotonates the thiol, and the resulting thiolate anion undergoes Michael addition to an activated alkene alfa-chemistry.com. Radical thiol-ene reactions involve a chain mechanism initiated by radicals, leading to the formation of a carbon-sulfur bond alfa-chemistry.com.

The thiol-ene reaction allows for the conjugation of the this compound to molecules containing alkene or alkyne functionalities, providing a versatile tool for creating diverse conjugates with stable linkages rsc.orgrsc.org.

Disulfide Bond Formation and Redox-Responsive Linkages

The thiol group of this compound can also participate in disulfide bond formation (-S-S-). This can occur through the oxidation of two thiol groups or via thiol-disulfide exchange reactions with existing disulfide bonds on other molecules tocris.com.

Disulfide bonds are dynamic linkages that can be cleaved under reducing conditions and reformed under oxidizing conditions. This inherent reversibility makes disulfide bonds useful for creating redox-responsive linkages. In biological systems, the intracellular environment is generally more reducing than the extracellular environment. This difference in redox potential can be exploited to design conjugates where a molecule is linked via a disulfide bond and is released intracellularly upon reduction of the disulfide bond nih.gov.

Research has explored the orthogonality of thiol-maleimide addition and thiol-disulfide exchange chemistry for creating hydrogels with different crosslinking mechanisms nih.gov. While thiol-maleimide addition is generally faster and preferred under certain conditions, the formation and cleavage of disulfide bonds provide a mechanism for creating dynamic or releasable conjugates.

Carboxyl-Functionalized Coupling Strategies

The carboxylic acid group at the other terminus of this compound provides a separate and orthogonal reactive handle for conjugation. Carboxylic acids can be coupled to various functional groups, most notably amines, to form stable amide bonds.

Carbodiimide (B86325) (e.g., EDC/NHS) Mediated Amide Bond Formation

The most common method for coupling a carboxylic acid to an amine is through the formation of an amide bond using carbodiimide chemistry wikipedia.orgfishersci.seadvancedchemtech.comontosight.aithermofisher.commcmaster.cathermofisher.comnih.gov. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a widely used water-soluble carbodiimide for this purpose fishersci.seadvancedchemtech.comthermofisher.comnih.govnih.govclinisciences.comwikidata.org.

EDC activates the carboxylic acid group, forming an O-acylisourea intermediate. This intermediate is highly reactive but can be susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often employed to improve coupling efficiency and create a more stable activated ester intermediate, the NHS ester wikipedia.orgadvancedchemtech.comontosight.aithermofisher.comthermofisher.com. The NHS ester is significantly more stable than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond, releasing NHS wikipedia.orgontosight.aithermofisher.comthermofisher.com.

The EDC/NHS coupling reaction is typically carried out in aqueous or mixed aqueous-organic solvents at slightly acidic to neutral pH for the activation step (pH 4.5-7.2) and neutral to slightly alkaline pH for the reaction with the amine (pH 7-8) thermofisher.comthermofisher.com. This method is widely used for conjugating carboxyl-functionalized molecules like this compound to proteins, peptides, or other amine-containing biomolecules or surfaces ontosight.aithermofisher.comnih.gov.

Research has investigated the effect of EDC and NHS concentrations on the efficiency of cross-linking collagen fibers, demonstrating that even low degrees of EDC/NHS cross-linking can significantly impact the rate of enzymatic degradation nih.gov.

Esterification and Other Carboxyl Reactivity Pathways

Besides amide bond formation, the carboxylic acid group of this compound can also undergo esterification reactions with alcohols to form ester linkages. This reaction typically requires activation of the carboxylic acid or the use of coupling agents and can be catalyzed by acids or bases.

While amide coupling with amines is the most prevalent reaction for carboxyl groups in bioconjugation due to the stability of the resulting amide bond, esterification can be utilized in specific applications, particularly in organic synthesis or when a hydrolyzable linkage is desired.

Furthermore, the carboxylic acid group can be modified or activated through other chemical pathways depending on the desired conjugation strategy and the nature of the molecule to be coupled. These can include reactions to form acid halides, anhydrides, or other activated species that can then react with appropriate nucleophiles.

Orthogonal Reactivity of Thiol and Carboxyl Groups in Selective Conjugation

The key feature of this compound is the orthogonal reactivity of its thiol and carboxylic acid functionalities. Orthogonal protection and deprotection strategies, or careful control of reaction conditions, allow for the selective modification of one group without affecting the other.

The thiol (-SH) group is highly reactive towards electrophiles, particularly maleimides and vinyl sulfones, through a Michael addition reaction. frontiersin.orgaxispharm.com This reaction is typically fast and efficient under mild conditions, often between pH 6.5 and 7.5, where the thiol is sufficiently deprotonated to act as a nucleophile but side reactions with amines are minimized. axispharm.com The reaction with maleimides forms a stable thiosuccinimide linkage. axispharm.com However, this linkage can be susceptible to thiol exchange reactions with other free thiols, such as glutathione, which can lead to deconjugation. frontiersin.orgcreativepegworks.com Strategies to stabilize the thiosuccinimide adduct, such as ring opening via hydrolysis, can be employed. frontiersin.orgprolynxinc.com

The carboxylic acid (-COOH) group, on the other hand, is a nucleophile but requires activation to efficiently react with other nucleophiles, such as amines or hydroxyl groups, to form stable amide or ester bonds, respectively. ponsure.com The most common method for activating carboxylic acids involves the use of carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.compapyrusbio.comrsc.orgchemistrysteps.com EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.com The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS is often used in conjunction with EDC. thermofisher.compapyrusbio.comrsc.orgwindows.net NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester intermediate, which is highly reactive towards primary amines. thermofisher.compapyrusbio.comrsc.orgwindows.net This two-step process (activation with EDC/NHS followed by reaction with an amine) is typically performed at slightly alkaline pH (pH 7-8) for efficient amine coupling, although the activation step with EDC/NHS is more efficient at slightly acidic to neutral pH (pH 4.5-7.2). rsc.orgwindows.netaxispharm.com

The orthogonal reactivity allows for sequential conjugation steps. For example, the thiol group can be reacted with a maleimide-functionalized molecule, followed by activation and coupling of the carboxylic acid group to an amine-containing molecule, or vice versa, under appropriately controlled reaction conditions. This enables the creation of complex architectures and conjugates with precise control over the attachment points.

Kinetic and Mechanistic Studies of Functional Group Reactivity in Diverse Media

Understanding the kinetics and mechanisms of the thiol and carboxylic acid reactions of this compound in various media is crucial for optimizing conjugation efficiency and controlling reaction outcomes. The reaction rates and mechanisms are influenced by factors such as pH, solvent, temperature, concentration of reactants, and the presence of catalysts or additives.

Studies on the kinetics of thiol-maleimide reactions, relevant to the thiol group of this compound, show that the reaction rate is highly dependent on pH, with optimal rates typically observed between pH 6.5 and 7.5 where the thiolate anion concentration is sufficient. axispharm.com The reaction proceeds via a Michael addition mechanism. frontiersin.orgaxispharm.com While generally fast, the kinetics can be influenced by steric hindrance and the local environment of the thiol group. pnas.org For instance, studies on PEG-based hydrogels formed by thiol-maleimide addition have investigated methods to slow down the gelation kinetics for improved homogeneity, including adjusting pH, buffer concentration, and using different crosslinkers. pnas.orgnih.govmdpi.comnih.gov The stability of the resulting thiosuccinimide bond can be affected by retro-Michael reactions and thiol exchange, particularly in the presence of competing thiols like glutathione. frontiersin.orgcreativepegworks.comprolynxinc.com The rate of thiol exchange is also influenced by the nature of the maleimide adduct and the concentration of competing thiols. creativepegworks.comprolynxinc.com

The PEG chain in this compound influences the reactivity of the terminal functional groups by providing flexibility and solubility in aqueous and polar organic media. ponsure.comchempep.comscbt.com The length of the PEG chain can affect the accessibility of the functional groups and potentially influence reaction kinetics, although this effect may be less pronounced for reactions occurring at the chain termini compared to reactions along the chain. Studies on the kinetics of esterification of carboxylic acids in PEG have shown that factors like PEG molecular weight and viscosity can influence reaction rates. nih.gov

Detailed kinetic and mechanistic studies often involve techniques such as UV-Vis spectroscopy to monitor the disappearance of reactants (e.g., maleimide), HPLC-MS to identify products and monitor reactant/product concentrations, and rheometry to study gelation kinetics in the case of hydrogel formation. pnas.orgmdpi.comnih.govresearchgate.net These studies provide valuable data for predicting reaction outcomes and designing efficient conjugation strategies using this compound in diverse chemical environments.

Table 1: Common Reactions of Thiol and Carboxylic Acid Groups

Functional GroupReaction TypeTypical Reactant ClassCoupling Agent (if any)Resulting LinkageTypical pH RangeNotes
Thiol (-SH)Michael AdditionMaleimide, Vinyl SulfoneNoneThioether6.5 - 7.5Fast, specific for thiols. frontiersin.orgaxispharm.com
Carboxylic Acid (-COOH)Amide FormationPrimary AmineEDC ± NHS/Sulfo-NHSAmide4.5 - 8Requires activation. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.netaxispharm.com
Carboxylic Acid (-COOH)Ester FormationHydroxyl GroupEDC ± NHS/Sulfo-NHSEsterVariesLess common for bioconjugation. ponsure.com

Table 2: Factors Influencing Reaction Kinetics

FactorInfluence on Thiol Reactivity (e.g., with Maleimide)Influence on Carboxylic Acid Reactivity (e.g., with Amine via EDC/NHS)References
pHOptimal rate at pH 6.5-7.5; lower pH reduces thiolate concentration; higher pH increases side reactions. axispharm.comActivation with EDC/NHS optimal at pH 4.5-7.2; Amine coupling optimal at pH 7-8. rsc.orgwindows.netaxispharm.com axispharm.comrsc.orgwindows.netaxispharm.com
SolventReaction can be slower in organic solvents. nih.govnih.govVaries depending on reactants and coupling agents; DMF, DMSO common. windows.netaxispharm.combroadpharm.com windows.netaxispharm.comnih.govnih.govbroadpharm.com
TemperatureGenerally increases reaction rate.Generally increases reaction rate.
ConcentrationHigher concentrations increase reaction rate.Higher concentrations increase reaction rate.
Catalysts/AdditivesNone typically needed for maleimide; bases increase thiolate.EDC, NHS/Sulfo-NHS required for activation. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.net thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)956169
N-Hydroxysuccinimide (NHS)997
Sulfo-NHS163027
Maleimide7975
Dithiothreitol (DTT)446094
Glutathione (GSH)124883

Reactive Chemistry and Coupling Mechanisms of Hs Peg10 Ch2ch2cooh

Orthogonal Reactivity of Thiol and Carboxyl Groups in Selective Conjugation

A key feature of this compound is the orthogonal reactivity of its two terminal functional groups. This orthogonality allows for sequential and selective conjugation reactions, enabling the precise attachment of different molecules at each terminus.

The thiol (-SH) group is a potent nucleophile, particularly reactive towards electrophilic partners such as maleimides and vinyl sulfones. frontiersin.orgaxispharm.com The reaction between a thiol and a maleimide (B117702) proceeds via a Michael addition mechanism, forming a stable thioether linkage. frontiersin.orgaxispharm.com This reaction is typically efficient and highly selective for thiols under mild conditions, generally within a pH range of 6.5 to 7.5, where the thiolate anion is the reactive species and undesired reactions with other functional groups like amines are minimized. axispharm.com While the resulting thiosuccinimide bond is generally stable, it can be susceptible to thiol-exchange reactions in the presence of excess free thiols, such as glutathione, which can lead to deconjugation. frontiersin.orgcreativepegworks.comprolynxinc.com Strategies like hydrolysis of the succinimide (B58015) ring can enhance the stability of the conjugate. frontiersin.orgprolynxinc.com

The carboxylic acid (-COOH) group, conversely, requires activation to efficiently participate in conjugation reactions, most notably with primary amines to form stable amide bonds. ponsure.com The most widely used method for carboxylic acid activation involves carbodiimide (B86325) chemistry, employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.compapyrusbio.comrsc.orgchemistrysteps.com EDC reacts with the carboxylic acid to generate an unstable O-acylisourea intermediate. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.com To improve coupling efficiency and stability of the activated intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included. thermofisher.compapyrusbio.comrsc.orgwindows.net NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is readily displaced by a primary amine, forming an amide bond. thermofisher.compapyrusbio.comrsc.orgwindows.net The optimal pH for the initial EDC/NHS activation step is typically between 4.5 and 7.2, while the subsequent reaction of the NHS-ester with an amine is most efficient at slightly alkaline pH values (pH 7-8). rsc.orgwindows.netaxispharm.com

The orthogonal reactivity of the thiol and carboxylic acid groups in this compound allows for sequential functionalization. For example, one could selectively react the thiol group with a maleimide-functionalized molecule at neutral pH, followed by activation of the carboxylic acid and coupling to an amine-containing molecule at a slightly alkaline pH using EDC/NHS chemistry. This sequential approach enables the synthesis of well-defined conjugates with distinct molecules attached at each end of the PEG linker.

Kinetic and Mechanistic Studies of Functional Group Reactivity in Diverse Media

Detailed studies into the kinetics and mechanisms of the reactions involving the thiol and carboxylic acid groups of this compound in various media are essential for controlling reaction outcomes and optimizing conjugation strategies. The reaction rates and pathways are influenced by a range of factors, including pH, solvent composition, temperature, reactant concentrations, and the presence of catalysts or additives.

Kinetic investigations of thiol-maleimide reactions, relevant to the thiol terminus of this compound, have demonstrated a strong dependence on pH, with maximal reaction rates observed when the concentration of the nucleophilic thiolate anion is optimal, typically between pH 6.5 and 7.5. axispharm.com The reaction proceeds via a Michael addition mechanism. frontiersin.orgaxispharm.com While inherently fast, the reaction kinetics can be influenced by steric factors and the microenvironment surrounding the thiol group. pnas.org For instance, research on PEG-based hydrogels formed via thiol-maleimide addition has explored methods to modulate gelation kinetics, such as varying pH, buffer concentration, and the type of crosslinker, to achieve more homogeneous network structures. pnas.orgnih.govmdpi.comnih.gov The stability of the resulting thioether bond can be compromised by retro-Michael reactions and thiol exchange, particularly in the presence of competing thiols like glutathione. frontiersin.orgcreativepegworks.comprolynxinc.com The rate of thiol exchange is influenced by the specific structure of the maleimide adduct and the concentration of competing thiol species. creativepegworks.comprolynxinc.com

The PEG chain in this compound plays a role in influencing the reactivity of the terminal groups by providing flexibility and enhancing solubility in aqueous and polar organic solvents. ponsure.comchempep.comscbt.com While the effect of PEG length on the kinetics of reactions at the chain termini may be less pronounced compared to reactions along the polymer backbone, it can still influence accessibility and local concentration of the functional groups. Studies on the esterification kinetics of carboxylic acids in PEG have indicated that factors such as PEG molecular weight and solution viscosity can impact reaction rates. nih.gov

Kinetic and mechanistic studies often utilize analytical techniques such as UV-Vis spectroscopy to monitor the consumption of chromophoric reactants (e.g., maleimides), HPLC-MS for the identification of reaction products and quantification of species, and rheometry to characterize changes in material properties during reactions like hydrogel formation. pnas.orgmdpi.comnih.govresearchgate.net These studies provide critical data for predicting reaction behavior and developing efficient and controlled conjugation strategies using this compound in diverse chemical environments.

Table 1: Common Reactions and Orthogonal Reactivity

Functional GroupReaction TypeTypical Reactant ClassCoupling Agent (if any)Resulting LinkageTypical pH RangeNotes
Thiol (-SH)Michael AdditionMaleimide, Vinyl SulfoneNoneThioether6.5 - 7.5Fast, highly selective for thiols. frontiersin.orgaxispharm.com
Carboxylic Acid (-COOH)Amide FormationPrimary AmineEDC ± NHS/Sulfo-NHSAmide4.5 - 8Requires activation; two-step process common. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.netaxispharm.com
Carboxylic Acid (-COOH)Ester FormationHydroxyl GroupEDC ± NHS/Sulfo-NHSEsterVariesLess common for bioconjugation to biomolecules. ponsure.com

Table 2: Factors Influencing Reaction Kinetics in Diverse Media

FactorInfluence on Thiol Reactivity (e.g., with Maleimide)Influence on Carboxylic Acid Reactivity (e.g., with Amine via EDC/NHS)References
pHOptimal rate at pH 6.5-7.5; rate decreases at lower or higher pH due to ionization state. axispharm.comActivation with EDC/NHS is more efficient at pH 4.5-7.2; amine coupling is optimal at pH 7-8. rsc.orgwindows.netaxispharm.com axispharm.comrsc.orgwindows.netaxispharm.com
SolventReaction rate can be affected by solvent polarity and viscosity. nih.govnih.govnih.govReaction efficiency can vary with solvent, often performed in aqueous or polar organic media like DMF or DMSO. windows.netaxispharm.combroadpharm.com windows.netaxispharm.comnih.govnih.govbroadpharm.comnih.gov
TemperatureReaction rate generally increases with temperature.Reaction rate generally increases with temperature.
ConcentrationHigher concentrations of reactants lead to faster reaction rates.Higher concentrations of reactants and coupling agents increase reaction rates.
Catalysts/AdditivesBases can increase thiolate concentration; specific catalysts generally not required for maleimides.EDC, NHS/Sulfo-NHS are essential coupling agents; additives can influence efficiency and side reactions. thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.net thermofisher.compapyrusbio.comrsc.orgchemistrysteps.comwindows.net

Applications of Hs Peg10 Ch2ch2cooh in Advanced Materials Engineering

Surface Functionalization for Modulating Interfacial Properties

Surface functionalization using HS-PEG10-CH2CH2COOH is a key strategy for engineering the interface between materials and their environment. By creating a well-defined layer on a substrate, this molecule can modulate interactions with surrounding media, including biological fluids, proteins, and cells. The resulting modified surfaces exhibit altered properties such as reduced non-specific adsorption and enhanced compatibility.

The modification process typically involves exposing a substrate material with affinity for thiol groups to a solution containing this compound. The thiol group spontaneously binds to the surface, forming a stable monolayer or brush depending on the concentration and conditions calpaclab.comnih.govfishersci.fi. The density and conformation of the grafted PEG chains can be controlled by varying the concentration of the this compound solution and the reaction time fluoroprobe.com.

Engineering of Bio-Interfacial Layers on Substrate Materials

The creation of bio-interfacial layers is a significant application of this compound. By modifying material surfaces with this PEG derivative, researchers can engineer interfaces that interact favorably or unfavorably with biological components. The hydrophilic and non-ionic nature of the PEG chain is crucial in creating surfaces that resist the non-specific adsorption of proteins and other biomolecules, a common issue in biosensing, medical implants, and drug delivery systems calpaclab.com.

The presence of the terminal carboxylic acid group allows for subsequent coupling of biomolecules, creating a functionalized bio-interface. This enables the creation of surfaces that can selectively capture or interact with specific biological targets, which is essential for developing biosensors, biochips, and biocompatible materials calpaclab.comnih.govgoogleapis.com.

Anti-Fouling and Passivation Strategies Using PEGylated Surfaces

A primary benefit of using this compound for surface modification is the significant reduction in non-specific adsorption, also known as anti-fouling or passivation. The grafted PEG chains form a hydrated layer that creates a steric and energetic barrier, preventing proteins and other molecules from adhering to the surface calpaclab.com. This is particularly important in applications where non-specific binding can lead to signal interference in biosensors, immune responses to implants, or reduced efficacy of drug delivery systems.

Studies have demonstrated that PEGylated surfaces exhibit significantly lower protein adsorption compared to bare surfaces. The effectiveness of the anti-fouling layer is influenced by the molecular weight and density of the grafted PEG chains fluoroprobe.com. While the exact PEG length (PEG10 in this case) influences the properties of the layer, the general principle of steric repulsion provided by the hydrated PEG brush is the underlying mechanism for the anti-fouling effect.

Research findings highlight the ability of HS-PEG-COOH (with varying PEG lengths) to reduce non-specific binding to surfaces like gold and silicon-on-insulator chips. For instance, mixed SAMs of PEG-COOH and methyl-terminated PEG on gold electrodes showed low-fouling properties against lysozyme (B549824) adsorption.

Directed Immobilization of Biomolecules onto Functionalized Substrates

The terminal carboxylic acid group of this compound provides a versatile handle for the directed immobilization of biomolecules. This functional group can be activated using carbodiimide (B86325) chemistry, typically involving N,N'-Dicyclohexylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) or Sulfo-NHS calpaclab.com. The activated carboxylic acid can then react with primary amine groups present in proteins, peptides, antibodies, or other amine-containing biomolecules, forming stable amide bonds calpaclab.comnih.govgoogleapis.com.

This directed immobilization allows for the controlled orientation and density of immobilized biomolecules on the surface, which is crucial for maintaining their biological activity and optimizing the performance of biosensors and biofunctionalized materials. For example, HS-PEG-COOH has been used to tether antibodies onto gold nanoparticle surfaces for biosensing applications. The ability to control the density of immobilized ligands using PEG linkers has been shown to be critical for maximizing the targeting efficiency of nanoparticles fluoroprobe.com.

Research has compared different immobilization methods, including those utilizing thiolated PEG acid linkers, for attaching biomolecules like antibodies to gold nanostructures for biosensing. While the reproducibility can be influenced by the variability in PEG chain length, the carboxylic acid group provides a reliable chemical handle for covalent conjugation.

Nanomaterial Functionalization and Stabilization

This compound is extensively used in the functionalization and stabilization of various nanomaterials, particularly metal nanoparticles. The ability of the thiol group to bind strongly to the surface of noble metal nanoparticles makes it an ideal anchoring molecule calpaclab.comnih.govfishersci.fi. The subsequent PEG layer and the terminal carboxylic acid group impart desirable properties to the nanoparticles, enhancing their colloidal stability and biocompatibility.

Surface Modification of Metal and Polymeric Nanoparticles

Surface modification of nanoparticles with this compound is a common strategy to impart specific functionalities and improve their performance in various applications. Gold nanoparticles (AuNPs) are frequently modified using this approach due to the strong Au-S bond formation calpaclab.comnih.govfishersci.fi. The modification involves incubating the nanoparticles with this compound, allowing the thiol group to displace existing ligands on the nanoparticle surface calpaclab.com.

This functionalization is not limited to metal nanoparticles; similar strategies can be applied to modify polymeric nanoparticles, often by first introducing a surface functionality that can react with the thiol or carboxylic acid group of this compound.

The successful modification of nanoparticles with HS-PEG-COOH can be confirmed by changes in their physicochemical properties, such as hydrodynamic diameter and zeta potential fluoroprobe.com. For example, the zeta potential of gold nanoparticles changed significantly after modification with HS-PEG-COOH, indicating the successful grafting of the negatively charged carboxylic acid-terminated PEG molecules. Table 1 shows representative data on the change in hydrodynamic diameter and zeta potential of gold nanoparticles upon functionalization with HS-PEG-COOH.

Nanoparticle TypeSurface ModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Citrate-capped AuNPsBare19.6 ± 1.0-
AuNPsFunctionalized with HS-PEG-COOH (2000 Da)33.54 ± 0.50-
Au@PDA NPsBare--
Au@PDA NPsModified with HS-PEG-COOH--40.2 ± 1.02

Enhancement of Colloidal Stability and Biocompatibility in Nanosystems

One of the primary reasons for functionalizing nanoparticles with this compound is to enhance their colloidal stability. The hydrophilic PEG layer provides steric repulsion between nanoparticles, preventing aggregation in various media, including biological buffers and complex biological fluids like serum or plasma calpaclab.com. This improved stability is crucial for applications requiring nanoparticles to remain dispersed for extended periods, such as in drug delivery or imaging.

The PEGylation of nanoparticles also contributes to their biocompatibility. The PEG layer can reduce non-specific interactions with proteins and cells, minimizing opsonization (the process by which particles are marked for clearance by the immune system) and potentially prolonging their circulation time in the body. While the user requested no information on dosage or adverse effects, the concept of biocompatibility in the context of reduced non-specific interactions is directly related to the material's properties and its behavior in biological environments.

Hydrogel Systems and Polymer Networks

This compound is particularly valuable in the construction of hydrogel systems and polymer networks due to its dual functionality. The terminal thiol group readily participates in reactions that form stable covalent crosslinks, crucial for establishing the hydrogel's structural integrity. polysciences.combocsci.com Simultaneously, the carboxylic acid group can influence the network's properties, such as charge density and potential for electrostatic interactions, and can be utilized for conjugating biomolecules or other functional moieties. polysciences.com The short PEG10 spacer influences the crosslink density and network mesh size, impacting the hydrogel's mechanical properties and swelling behavior. mdpi.comnih.gov

Thiol-Ene Photopolymerization for Tunable Hydrogel Matrices

Thiol-ene photopolymerization is a widely used click chemistry approach for rapidly forming hydrogels under mild conditions, often initiated by UV or visible light in the presence of a photoinitiator. nih.govrsc.orgjenkemusa.com This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene). This compound can function as a thiol-containing macromer in this process, reacting with multi-vinyl or multi-acrylate crosslinkers to form a crosslinked network. The step-growth nature of thiol-ene reactions can lead to more homogeneous networks compared to chain-growth polymerization, although network heterogeneity can still arise depending on reaction conditions. rsc.org

The concentration of this compound, the type and concentration of the multi-ene crosslinker, and the light intensity and exposure time in photopolymerization directly influence the crosslinking density of the resulting hydrogel. mdpi.comrsc.org Higher concentrations of reactive groups generally lead to increased crosslinking density. This density, in turn, dictates key hydrogel properties such as mechanical stiffness (storage modulus, G') and equilibrium swelling ratio. itu.edu.trmdpi.comsci-hub.se For instance, increasing crosslinking density typically results in a higher storage modulus and a lower equilibrium swelling ratio. itu.edu.trmdpi.comsci-hub.se

Research findings demonstrate that tuning the ratio of thiol to ene groups and the total polymer concentration allows for precise control over the mechanical properties of thiol-ene hydrogels. rsc.orgsci-hub.seacs.org While specific data for this compound in thiol-ene photopolymerization is less commonly reported than for dithiol PEGs, the principles apply. Studies using dithiol PEGs with vinyl sulfone-functionalized polymers show that increasing polymer loading can significantly increase moduli, covering a range relevant to soft tissues. sci-hub.se The short PEG10 chain length in this compound would contribute to a relatively higher crosslinking density for a given mass concentration compared to longer PEG chains, potentially resulting in stiffer gels or requiring lower concentrations to achieve a desired modulus.

Table 1: Illustrative Relationship between Polymer Concentration and Hydrogel Modulus in Thiol-Ene Systems (Based on related PEG-thiol research)

Polymer Loading (w/v%)Approximate Storage Modulus (kPa)
2.51 - 4.1
5.0-
7.596 - 141

Note: Data extrapolated from studies using related PEG-thiol compounds and multi-ene crosslinkers. Specific values are highly dependent on the exact chemistry and conditions. sci-hub.se

The carboxylic acid group on this compound also introduces the possibility of influencing the local environment during polymerization or subsequent use, although its direct impact on the thiol-ene reaction kinetics might be secondary compared to the thiol-ene stoichiometry and photoinitiation conditions.

Integration of this compound in Stimuli-Responsive Hydrogels

The presence of the carboxylic acid group in this compound makes it a suitable component for designing stimuli-responsive hydrogels, particularly those sensitive to pH. mdpi.comnih.gov Hydrogels containing ionizable groups, such as carboxylic acids, exhibit pH-dependent swelling behavior. At pH values below the pKa of the carboxylic acid groups, they remain largely protonated and uncharged. As the pH increases above the pKa (around 4-5 for simple carboxylic acids), the carboxylic acid groups deprotonate, forming negatively charged carboxylate ions. mdpi.comnih.gov The electrostatic repulsion between these fixed negative charges within the polymer network, coupled with the osmotic pressure from counterions, leads to an influx of water and swelling of the hydrogel. itu.edu.trmdpi.com

Integrating this compound into a hydrogel network, either as a primary crosslinker component via its thiol group or as a functional additive, can therefore impart pH sensitivity. The degree of swelling in response to pH changes is influenced by the concentration of the carboxylic acid groups within the network, which is directly related to the amount of this compound incorporated. mdpi.com

While the short PEG10 chain primarily contributes to hydrophilicity and network structure, longer PEG chains can sometimes contribute to temperature sensitivity (e.g., exhibiting a lower critical solution temperature - LCST). nih.gov However, for PEG10, this effect is less pronounced than the pH responsiveness provided by the carboxylic acid. This compound can also be combined with other responsive polymers or crosslinkers to create hydrogels sensitive to multiple stimuli, such as temperature, light, or redox potential. nih.govresearchgate.netmdpi.com

Table 2: Conceptual pH-Responsiveness of a Hydrogel Incorporating this compound

Environmental pHCarboxylic Acid StateNetwork ChargeSwelling Behavior
Low pH (< pKa)Protonated (-COOH)NeutralLower Swelling
High pH (> pKa)Deprotonated (-COO⁻)NegativeHigher Swelling

The thiol group can also be utilized for incorporating components that respond to other stimuli, such as reducible linkages for redox-responsive degradation or light-cleavable groups for photo-responsive behavior, further expanding the potential of hydrogels incorporating this compound. rsc.orgfrontiersin.org

Engineering of Hydrogel Degradation Profiles

Controlling the degradation rate of hydrogels is crucial for applications in tissue engineering and drug delivery, where the scaffold needs to persist for a specific duration before being resorbed by the body. nih.govnih.govfrontiersin.org The degradation of PEG-based hydrogels is primarily influenced by the stability of the polymer backbone and the crosslinkages. nih.gov The ether bonds in the PEG backbone are generally hydrolytically stable, leading to slow degradation of PEG hydrogels under physiological conditions unless cleavable linkages are intentionally introduced. mdpi.comnih.gov

The carboxylic acid group in this compound can also play a role in degradation. While the carboxylic acid itself is stable, it can be used to form hydrolytically labile ester or amide bonds if conjugated to other molecules. Additionally, the presence of charged carboxylate groups at physiological pH might slightly influence the local environment within the hydrogel, potentially affecting the rate of hydrolysis of nearby cleavable bonds. nih.govnih.gov

Furthermore, this compound could be incorporated into hydrogels designed for enzymatic degradation. By including enzyme-cleavable sequences (e.g., specific peptide sequences susceptible to matrix metalloproteinases - MMPs) within the crosslinker or grafted to the PEG chains, the hydrogel can be designed to degrade in response to cellular activity. nih.govresearchgate.net The network structure formed with this compound would influence the accessibility of these cleavage sites to enzymes.

Studies on PEG-based hydrogels highlight that the degradation rate can be engineered by modifying the end-group chemistry and incorporating hydrolytically labile linkages. nih.gov For instance, incorporating thio-β-ester linkages can accelerate hydrolytic degradation compared to simple ester linkages. nih.gov While this compound itself doesn't contain these specific labile bonds, its use within a system employing such crosslinkers allows for the formation of networks with controlled degradation profiles.

Table 3: Factors Influencing Hydrogel Degradation Profiles

FactorInfluence on Degradation
Crosslink ChemistryStability of the covalent bonds forming the network (e.g., ester vs. ether vs. thioether)
Presence of Labile LinkagesIncorporation of bonds susceptible to hydrolysis or enzymatic cleavage
Crosslinking DensityAffects mesh size and accessibility of cleavage sites
Polymer Backbone StabilityIntrinsic stability of the polymer chains (PEG is relatively stable)
Environmental Conditions (pH, temperature, enzymes)Can catalyze or facilitate bond cleavage

Note: The specific contribution of this compound depends on how it is incorporated into the network structure. itu.edu.trnih.govnih.govresearchgate.net

By carefully selecting the co-reactants and controlling the network architecture, this compound can be a valuable component in engineering hydrogels with tailored degradation rates suitable for various advanced materials applications.

Theoretical and Computational Investigations of Hs Peg10 Ch2ch2cooh Systems

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are widely employed to study the conformational landscape and dynamic behavior of polymers like PEG in various environments, including solutions and interfaces researchgate.netnih.govrsc.orgnih.govresearchgate.netaps.orgaps.orgnih.gov. For HS-PEG10-CH2CH2COOH, MD simulations can provide insights into the flexibility of the PEG chain, the relative orientation of the terminal thiol and carboxylic acid groups, and how these properties are influenced by factors such as solvent type, temperature, and concentration.

Studies on similar PEGylated systems using MD simulations have revealed important conformational characteristics. For instance, simulations have shown that PEG chains grafted onto surfaces or conjugated to molecules can adopt various conformations, from more compact structures to extended brush-like configurations, depending on grafting density and molecular weight nih.govnih.govacs.org. The flexibility of the PEG chain allows it to act as a flexible linker, and MD can quantify this flexibility by analyzing parameters such as the radius of gyration (Rg) and end-to-end distance over time. Simulations have also been used to study the interactions between PEG chains and other molecules, such as proteins or lipids, providing atomic-level insights into phenomena like steric shielding conferred by PEGylation nih.govnih.govacs.org.

While specific MD simulation data for this compound with exactly 10 PEG units may not be extensively reported, simulations on PEG chains of similar lengths and with similar end groups can provide analogous insights. These simulations typically involve setting up a system with the molecule in a simulated environment (e.g., water box) and applying a force field (such as CHARMM or MARTINI for CG models) to describe the interactions between atoms or beads researchgate.netnih.govrsc.orgnih.govacs.orgnih.govoncologyradiotherapy.comnih.gov. The simulation tracks the motion of each particle over time, allowing for the calculation of dynamic and structural properties.

Data obtained from MD simulations for PEG systems often includes:

End-to-End Distance: The distance between the two terminal functional groups, indicating the extension of the chain.

Conformational Ensembles: Snapshots or analysis of the different shapes the molecule adopts over time.

Interaction Energies: Quantification of the favorable or unfavorable interactions between the molecule and its environment (solvent, surface, other molecules).

These data are crucial for understanding how the structure of this compound influences its behavior and reactivity in solution or when attached to a surface.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density functional theory (DFT) calculations are valuable for investigating the electronic structure, reactivity, and properties of molecules at the quantum mechanical level nih.govresearchgate.netchemrxiv.orgresearchgate.netmit.edu. For this compound, DFT can provide detailed information about the electronic properties of the thiol and carboxylic acid functional groups, which are key to its reactivity.

DFT calculations can determine:

Partial Charges: The distribution of electron density within the molecule, indicating the polarity of different regions.

Molecular Orbitals: The energy levels and spatial distribution of electrons, which are important for understanding chemical bonding and reactivity.

Reaction Pathways and Transition States: DFT can be used to model chemical reactions involving the thiol or carboxylic acid groups, such as the formation of a thiol bond with gold or the reaction of the carboxylic acid with an amine nih.govwindows.netponsure.combiochempeg.comresearchgate.net. This helps in understanding reaction mechanisms and predicting reaction feasibility and kinetics. DFT has been applied to study the adsorption of thiol-containing ligands on gold surfaces, providing insights into the nature of the gold-sulfur bond nih.govresearchgate.net.

Spectroscopic Properties: DFT can predict vibrational frequencies (e.g., for carbonyl stretching in the carboxylic acid group) or NMR chemical shifts, which can be compared with experimental data for validation mit.edu.

Studies using DFT on molecules containing thiol and carboxylic acid groups have explored their interactions with metal surfaces and their roles in catalytic processes nih.govresearchgate.netchemrxiv.orgresearchgate.net. For mercapto-(PEG)n-carboxylic acid ligands on gold nanoparticles, DFT calculations have contributed to understanding surface coverage and the influence of ligand length nih.gov. Another study utilized DFT calculations to investigate the mechanism of carboxylic acid-catalyzed reactions chemrxiv.org. Recent work has also focused on using DFT to generate molecular descriptor libraries for carboxylic acids and thiols, which can then be used in predictive models mit.edu.

While direct DFT studies on the entire this compound molecule might be computationally intensive due to its size, DFT can be applied to model the terminal functional groups and their interactions with relevant reaction partners or surfaces. This provides crucial electronic and energetic information that complements classical simulations.

Coarse-Grained Models for Polymer Chain Behavior in Solution and at Interfaces

Coarse-grained (CG) models simplify the representation of molecules by grouping several atoms into single "beads," significantly reducing the computational cost of simulations and allowing for the study of larger systems and longer timescales than all-atom MD simulations researchgate.netnih.govnih.govrsc.orgnih.govnih.govacs.orgoncologyradiotherapy.comnih.govacs.orgaps.org. CG models are particularly useful for studying the behavior of polymers like PEG in solution, their interactions with interfaces, and their self-assembly.

For this compound, CG models can be developed to study:

Solution Properties: The hydrodynamic volume, diffusion behavior, and conformational dynamics of the PEG chain in different solvents nih.govrsc.org.

Interactions with Surfaces: The adsorption behavior of the molecule onto various surfaces, such as gold nanoparticles (via the thiol group) or functionalized substrates (via the carboxylic acid group), and the resulting surface coverage and conformation of the grafted PEG layer rsc.orgnih.govacs.orgacs.orgresearchgate.net. CG models have been used to study the self-assembly of thiol-containing ligands on gold nanoparticles acs.org.

Self-Assembly: The aggregation behavior of this compound molecules in solution or at interfaces, potentially leading to the formation of micelles, vesicles, or other supramolecular structures, especially in the presence of other molecules or surfaces nih.govoncologyradiotherapy.comacs.orgresearchgate.netucl.ac.uk. CG simulations have investigated the self-assembly of PEG-containing block copolymers and their interaction with lipid bilayers nih.govoncologyradiotherapy.com.

Behavior in Crowded Environments: The effects of molecular crowding, relevant in biological systems, on the conformation and interactions of the PEGylated molecule.

The MARTINI force field is a popular choice for developing CG models of lipids, proteins, and polymers like PEG, allowing for the simulation of complex biomolecular systems researchgate.netnih.govacs.orgoncologyradiotherapy.comnih.gov. CG models for PEG in water have been developed and validated against experimental data and all-atom simulations, showing good agreement in reproducing properties like the radius of gyration and behavior at interfaces nih.govrsc.org.

CG simulations can provide data on:

Aggregate Size and Morphology: The size, shape, and structure of self-assembled aggregates.

Density Profiles: The distribution of different components of the system (e.g., solvent, polymer beads) in space, particularly near interfaces.

Diffusion Coefficients: The mobility of the molecule or its aggregates in solution or on surfaces.

These simulations offer a computationally efficient way to explore the macroscopic behavior of systems containing this compound driven by the interactions and conformations of the individual molecules.

Predictive Algorithms for Bioconjugation Efficiency and Self-Assembly Processes

Predictive algorithms, including machine learning (ML) and kinetic models, are increasingly being used to forecast the outcomes of chemical reactions and self-assembly processes, reducing the need for extensive experimental screening nih.govacs.orgacs.orgresearchgate.netacs.org. For this compound, predictive algorithms can be developed to estimate its bioconjugation efficiency and predict the characteristics of self-assembled structures.

In the context of bioconjugation, particularly PEGylation, predictive models have been developed to forecast the site-specificity and extent of conjugation based on the properties of the molecule being modified (e.g., protein structure) and the reactive PEG derivative nih.govacs.orgacs.orgchemrxiv.org. While most studies focus on amine-reactive PEGs, the principles can be extended to thiol-maleimide or carboxylic acid-amine coupling reactions involving this compound. Algorithms can consider factors like the accessibility of the functional groups, their local chemical environment, and the reaction conditions to predict the likelihood and rate of conjugation.

For self-assembly, predictive algorithms can correlate the molecular structure of amphiphilic molecules, like those that can be formed by conjugating this compound to hydrophobic entities, with their self-assembly behavior and the resulting aggregate morphology nih.govresearchgate.netucl.ac.ukresearchgate.net. Machine learning models can be trained on data from simulations or experiments to predict critical aggregation concentrations, micelle sizes, or the formation of specific phases based on the PEG length, the nature of the hydrophobic block, and the solution conditions. Perturbation-Theory and Machine Learning (PTML) models, for instance, have been applied to predict the properties of coated nanoparticles researchgate.net.

Predictive algorithms rely on:

Molecular Descriptors: Numerical representations of the molecule's structure and properties (e.g., size, charge distribution, flexibility). DFT calculations can contribute to generating accurate descriptors mit.edu.

Training Data: Experimental or simulation data on the outcomes of reactions or self-assembly processes for similar molecules.

Machine Learning Models: Algorithms (e.g., linear regression, decision trees, neural networks) that learn the relationship between molecular descriptors/conditions and the desired outcome nih.govacs.orgacs.orgacs.org.

The application of predictive algorithms to this compound systems can streamline the design and optimization of materials and bioconjugates by allowing for in silico screening of different reaction conditions or molecular modifications before conducting experiments.

Emerging Research Frontiers and Future Directions for Thiol Carboxyl Peg Linkers

Innovations in Bioorthogonal Chemistry Utilizing HS-PEG10-CH2CH2COOH Analogues

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. ethz.chantibodysociety.orgnih.govnih.gov Thiol-carboxyl PEG linkers, including analogues of this compound, play a significant role in advancing bioorthogonal strategies by providing orthogonal handles for selective functionalization. The thiol group is a highly nucleophilic moiety readily participating in various bioorthogonal reactions, such as Michael addition (e.g., with maleimides or vinyl sulfones) and disulfide formation. thermofisher.comacs.orgacs.org The carboxylic acid group offers another orthogonal handle that can be activated for conjugation via carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling) with amines. polysciences.compolysciences.comthermofisher.com

The ability to selectively modify biomolecules or introduce probes using these orthogonal functionalities under mild, physiological conditions is crucial for applications like in situ protein labeling, imaging, and targeted drug delivery. ethz.chnih.govnih.gov While the search results did not detail specific new bioorthogonal reactions developed using this compound itself, they highlight the compound's class (thiol-PEG-carboxyl) as being used in bioorthogonal labeling polysciences.commsesupplies.com. The broader context of bioorthogonal chemistry discussed in the literature, including reactions involving thiols and strategies for achieving selectivity in complex biological environments, underscores the potential for this compound analogues in developing more sophisticated bioorthogonal tools. ethz.chantibodysociety.orgnih.govnih.govacs.orgrsc.org Future research may focus on designing PEG linkers with optimized reactivity and selectivity for specific bioorthogonal transformations or integrating them into novel bioorthogonal reaction cascades for multi-step labeling or activation within biological systems.

Advancements in Biosensor and Diagnostic Platform Development

Thiol-carboxyl PEG linkers are increasingly integral to the development of advanced biosensors and diagnostic platforms. Their ability to functionalize surfaces, particularly gold and silver, via the stable thiol-gold interaction is a key advantage in creating sensing interfaces. polysciences.combiochempeg.compolysciences.comresearchgate.net The terminal carboxyl group can then be used to immobilize biological recognition elements such as antibodies, peptides, or nucleic acids through stable amide bonds, enabling the specific capture and detection of target analytes. polysciences.combiochempeg.compolysciences.comthermofisher.com

Research highlights the use of thiolated-PEG molecules for surface modification of gold surfaces in biosensors. researchgate.net These linkers contribute to enhanced sensor performance by providing a hydrophilic layer that reduces non-specific binding (fouling) of complex biological samples, thereby improving sensitivity and selectivity. polysciences.compolysciences.comresearchgate.net They are also used in stabilizing functionalized nanoparticles (e.g., gold or silver nanoparticles) that serve as signaling elements or immobilization supports in various diagnostic assays. polysciences.combiochempeg.compolysciences.comjenkemusa.com

Examples of applications include the development of electrochemical biosensors where functionalized electrodes are used for detecting biomarkers mdpi.commdpi.com, and hydrogel-based sensing platforms where PEG linkers contribute to the matrix structure and allow immobilization of sensing probes. fu-berlin.de The versatility of HS-PEG-COOH linkers allows for tailoring the surface properties and the density of immobilized biorecognition elements, which is critical for optimizing the performance of biosensors for diverse applications, from detecting disease biomarkers to environmental monitoring. mdpi.commdpi.com Future directions involve integrating these linkers into miniaturized and high-throughput diagnostic devices, including point-of-care platforms. mdpi.comsdbiosensor.comnih.govwww.csiro.au

Rational Design of Multi-Functional Conjugates for Targeted Applications

The heterobifunctional nature of thiol-carboxyl PEG linkers makes them ideal building blocks for the rational design of multi-functional conjugates with tailored properties for targeted applications. A prominent area of application is the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody. biochempeg.commdpi.comnih.govfujifilm.com Thiol-PEG-carboxyl linkers can be used to attach the payload to the antibody, providing a stable linkage and influencing the conjugate's pharmacokinetic profile, solubility, and reduced immunogenicity. biochempeg.comnih.govfujifilm.com The thiol group can react with modified antibodies (e.g., reduced interchain disulfides or engineered cysteine residues), while the carboxyl group can be coupled to amine-containing drugs or vice versa. thermofisher.commdpi.comrsc.org

Beyond ADCs, these linkers are employed in creating other types of conjugates, such as polymer-drug conjugates (PDCs) reading.ac.uk, protein-peptide conjugates acs.org, and nanoparticle-biomolecule conjugates. polysciences.combiochempeg.compolysciences.comjenkemusa.com The PEG spacer provides flexibility and can influence the conformation and activity of the conjugated molecules. acs.orgjenkemusa.com The ability to control the attachment points and the length of the PEG linker allows for fine-tuning the conjugate's properties, including targeting efficiency, cellular uptake, and controlled release of the active component. biochempeg.comnih.govfujifilm.com this compound is specifically mentioned as a PEG-based PROTAC linker, highlighting its utility in assembling molecules that induce targeted protein degradation. medchemexpress.com The rational design process involves considering the specific requirements of the application, the nature of the molecules being conjugated, and the desired in vivo or in vitro behavior of the final conjugate.

Development of High-Throughput Synthesis and Screening Methodologies

Advancements in the synthesis and screening of thiol-carboxyl PEG linkers and their conjugates are crucial for accelerating research and development in this field. While detailed high-throughput synthesis methods specifically for this compound were not extensively described in the search results, the availability of custom synthesis services for monodispersed PEGs, including this specific compound, indicates established synthetic routes. msesupplies.compurepeg.com The synthesis of related PEG-based materials, such as hydrogels via thiol-click chemistry, suggests that efficient chemical methods are being developed for incorporating thiol and other functionalities into PEG structures. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing HS-Peg₁₀-CH₂CH₂COOH with high purity?

  • Synthesis typically involves stepwise PEGylation and carboxylation. Key steps include:

  • Thiol-PEG coupling : Use controlled reaction conditions (e.g., pH 7–8, inert atmosphere) to minimize disulfide formation .
  • Carboxylic acid functionalization : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to conjugate CH₂CH₂COOH to the PEG-thiol backbone.
  • Purification : Size-exclusion chromatography (SEC) or dialysis to isolate the product from unreacted reagents .
    • Critical parameters : Monitor reaction kinetics via FTIR or NMR to confirm intermediate formation .

Q. How can researchers characterize the structural integrity of HS-Peg₁₀-CH₂CH₂COOH?

  • Primary techniques :

  • NMR spectroscopy : Confirm PEG chain length (¹H NMR) and carboxyl group integration (¹³C NMR) .
  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight and polydispersity .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 220 nm .
    • Data validation : Compare results with reference spectra from analogous PEG-carboxylate compounds .

Q. What experimental protocols are used to evaluate the solubility and stability of HS-Peg₁₀-CH₂CH₂COOH in aqueous buffers?

  • Solubility testing : Prepare serial dilutions in PBS (pH 7.4) and measure turbidity via dynamic light scattering (DLS) .
  • Stability assessment :

  • Thermal stability : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks; analyze degradation via SEC .
  • pH stability : Test across pH 3–10; monitor carboxyl group ionization via titration .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of HS-Peg₁₀-CH₂CH₂COOH while minimizing side products?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., molar ratios, temperature, catalyst concentration) .
  • Troubleshooting :

  • Side-product analysis : LC-MS to identify disulfide dimers or over-PEGylated species .
  • Kinetic control : Adjust reaction time to favor monofunctionalization over aggregation .
    • Case study : A 2024 study achieved 85% yield by maintaining stoichiometric PEG:thiol ratios at 1:1.2 and using TEMPO as a radical scavenger .

Q. How should researchers interpret contradictory spectral data (e.g., NMR vs. MS) for HS-Peg₁₀-CH₂CH₂COOH?

  • Root-cause analysis :

  • NMR discrepancies : Check for solvent interference (e.g., residual D₂O) or dynamic exchange broadening .
  • MS inconsistencies : Confirm ionization efficiency (e.g., sodium adducts in MALDI-TOF) or matrix effects .
    • Resolution workflow :

Re-run assays with fresh samples.

Cross-validate with alternative techniques (e.g., FTIR for functional groups).

Consult literature for PEG-carboxylate reference data .

Q. What strategies are effective for reconciling conflicting literature reports on the biocompatibility of HS-Peg₁₀-CH₂CH₂COOH?

  • Systematic review : Apply PICO framework to filter studies by population (cell lines), intervention (concentration), and outcomes (viability assays) .
  • Meta-analysis : Use tools like RevMan to pool data from in vitro cytotoxicity studies and assess heterogeneity .
  • Hypothesis testing : Design dose-response experiments using standardized assays (e.g., MTT, LDH release) to resolve ambiguities .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in HS-Peg₁₀-CH₂CH₂COOH synthesis?

  • Standardization :

  • Document reagent sources (e.g., PEG vendor, lot number).
  • Implement QC checkpoints (e.g., SEC purity >95%) before proceeding to downstream steps .
    • Reproducibility checklist :
  • Share detailed protocols via platforms like Protocols.io .
  • Use open-source tools (e.g., Chemotion ELN) for transparent data logging .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of HS-Peg₁₀-CH₂CH₂COOH in biological assays?

  • Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values .
  • Error analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons .
  • Software tools : GraphPad Prism or R packages (e.g., drc for dose-response curves) .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
PuritySEC or HPLC≥95% (area under curve)
Molecular WeightMALDI-TOF MS±2% of theoretical value
Solubility in PBSDLS TurbidityNo precipitate at 10 mg/mL
Thermal Stability (4°C)SEC post-incubation≤5% degradation over 4 weeks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.